(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide

Anticancer Structure-Activity Relationship Microtubule Targeting

The compound (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide (CAS 303025-99-2) is a synthetic rhodanine-3-acetamide derivative characterized by a 5-benzylidene-4-oxo-2-thioxothiazolidine core linked to an N-(2-hydroxyphenyl)acetamide moiety (molecular formula C₁₈H₁₄N₂O₃S₂, molecular weight 370.44). Rhodanine-3-acetic acid/acetamide derivatives are widely investigated scaffolds known for their versatile biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Molecular Formula C18H14N2O3S2
Molecular Weight 370.44
CAS No. 303025-99-2
Cat. No. B2473116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide
CAS303025-99-2
Molecular FormulaC18H14N2O3S2
Molecular Weight370.44
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3O
InChIInChI=1S/C18H14N2O3S2/c21-14-9-5-4-8-13(14)19-16(22)11-20-17(23)15(25-18(20)24)10-12-6-2-1-3-7-12/h1-10,21H,11H2,(H,19,22)/b15-10-
InChIKeyWVEMCOIEMCYYKA-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide (CAS 303025-99-2) — A Rhodanine-3-acetamide Derivative with Defined Ortho-Hydroxy Substitution


The compound (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide (CAS 303025-99-2) is a synthetic rhodanine-3-acetamide derivative characterized by a 5-benzylidene-4-oxo-2-thioxothiazolidine core linked to an N-(2-hydroxyphenyl)acetamide moiety (molecular formula C₁₈H₁₄N₂O₃S₂, molecular weight 370.44) [1]. Rhodanine-3-acetic acid/acetamide derivatives are widely investigated scaffolds known for their versatile biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties [2]. This specific compound, bearing a 2-hydroxy (ortho-hydroxy) substituent on the phenylacetamide ring, was discretely identified as compound I4 in a systematic study of N-phenylacetamide analogs, enabling precise quantitative comparison with closely related ortho-, meta-, and para-substituted derivatives [1].

Why the 2-Hydroxy Substituent Cannot Be Treated as Interchangeable with Other Rhodanine-3-acetamide Analogs


Within the rhodanine-3-acetamide chemotype, small structural modifications at the anilide ring exert profound and non-linear effects on antiproliferative potency, selectivity, and physicochemical behavior. In a systematic head-to-head evaluation of 34 derivatives sharing an identical (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl) core, the ortho-hydroxy substitution (2-OH-Ph) produced intermediate activity (IC₅₀ 15.8 µM against A549), which was distinct from both the more potent methoxy analog (2-OCH₃-Ph, IC₅₀ 13.4 µM) and the significantly weaker halogenated ortho-substituted analogs (e.g., 2-Cl-Ph, IC₅₀ 42.1 µM; 2-F-Ph, IC₅₀ 22.7 µM) [1]. This non-monotonic behavior indicates that ortho-substitution effects are not simply driven by electronic or steric factors alone; hydrogen-bonding capability introduced by the hydroxyl group may uniquely modulate target interactions [1]. Consequently, simple interchange of this compound with other N-phenylacetamide variants lacking the ortho-hydroxy feature will yield quantitatively different biological outcomes, compromising experimental reproducibility and SAR interpretation [1][2].

Quantitative Differentiation Evidence for (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide Versus Close Analogs


Antiproliferative IC₅₀ Against A549 Lung Adenocarcinoma: Ortho-Hydroxy vs. Ortho-Halogen and Ortho-Methoxy Analogs

In a direct head-to-head MTT proliferation assay using A549 human lung adenocarcinoma cells, compound I4 (the target, 2-OH-Ph) exhibited an IC₅₀ of 15.8 ± 3.03 µM [1]. This potency positioned the hydroxy analog at a quantifiably distinct level compared to other ortho-substituted derivatives: it was 2.7-fold more potent than the 2-chloro analog I3 (IC₅₀ 42.1 ± 4.73 µM) and 1.4-fold more potent than the 2-fluoro analog I2 (IC₅₀ 22.7 ± 5.45 µM), yet 1.2-fold less potent than the 2-methoxy analog I5 (IC₅₀ 13.4 ± 5.03 µM) [1]. Notably, the unsubstituted phenyl analog (I1, IC₅₀ 11.3 µM) was 1.4-fold more potent than the target, underscoring that incorporation of a hydrogen-bond-donating hydroxyl at the ortho position differentially modulates activity beyond simple steric or electronic effects [1].

Anticancer Structure-Activity Relationship Microtubule Targeting

Differential Cytostatic Activity Across Three Human Cancer Cell Lines: Ortho-Hydroxy vs. Ortho-Methoxy and Unsubstituted Phenyl

At a single test concentration of 10 µM, compound I4 (2-OH-Ph) produced percent inhibition values of 34.5 ± 3.28% (A549), 36.2 ± 1.31% (PC-3 prostate), and 26.4 ± 6.99% (HepG2 hepatocellular) [1]. In comparison, the ortho-methoxy analog I5 (2-OCH₃-Ph) showed a divergent pattern: 38.3 ± 7.94% (A549), 29.0 ± 5.76% (PC-3), and 25.6 ± 8.29% (HepG2), indicating that the hydroxy derivative achieved superior inhibition in PC-3 cells (+7.2 percentage points) while the methoxy analog was marginally better in A549 cells [1]. The unsubstituted phenyl analog I1 displayed 43.3% (A549), 43.8% (PC-3), and 31.3% (HepG2), uniformly outperforming I4, whereas the 3-hydroxy regioisomer I10 (3-OH-Ph) exhibited markedly weaker inhibition across all three lines (14.5%, 12.6%, 5.1%, respectively), highlighting the positional specificity of the phenolic hydroxyl [1].

Cancer Cell Line Panel Comparative Cytotoxicity MTT Assay

Structure-Activity Relationship Specificity: Ortho-Hydroxy vs. Meta-Hydroxy and Para-Hydroxy Positional Isomers

The antiproliferative SAR within the phenylacetamide series demonstrates striking positional dependency of the hydroxyl group. Compound I4 (2-OH) achieved an IC₅₀ of 15.8 µM against A549 cells, whereas its 3-hydroxy regioisomer I10 (3-OH-Ph) was 2.7-fold less potent (IC₅₀ 42.8 µM), and the 4-hydroxy analog I16 (4-OH-Ph) showed an IC₅₀ of 16.8 µM, comparable to I4 [1]. However, the 4-hydroxy analog I16 displayed an anomalous performance in HepG2 cells, achieving the highest inhibition among all three mono-hydroxy regioisomers (31.6% at 10 µM vs. I4's 26.4% and I10's 5.1%) [1]. This indicates that ortho-hydroxy substitution, while not conferring uniformly higher potency than para-hydroxy substitution, generates a distinct pharmacological fingerprint that cannot be extrapolated from other hydroxyl positional isomers [1][2].

Positional Isomer SAR Hydrogen Bond Donor Regioisomer Comparison

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity Enabled by Ortho-Hydroxy Group

Within the rhodanine-3-acetamide class, the presence of a phenolic hydroxyl at the ortho position introduces a hydrogen-bond donor (HBD) motif absent in the unsubstituted phenyl (I1), halogenated (I2, I3), and ortho-methoxy (I5) analogs [1]. Although explicit logP or solubility data for I4 are not reported in the primary comparative study, class-level physicochemical analysis of structurally analogous (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives demonstrates that even minor heterocyclic modifications (e.g., 2-thioxo vs. 2-oxo, or variation in benzylidene substituents) can significantly alter absorption maxima, thermal stability (T > 240 °C), and fluorescence quantum yields [2]. By extension, introduction of an HBD via the 2-hydroxy group in I4 is expected to enhance aqueous solubility relative to halogenated ortho-substituted analogs while also providing a potential hydrogen-bond anchoring point for tubulin binding that is geometrically distinct from para-hydroxy substitution [1][2].

Physicochemical Properties Hydrogen Bonding Drug-Likeness

Moderate Antiproliferative Classification: Contextualization Within a 34-Compound Library

Among the 34 title compounds evaluated, I4 was explicitly classified as having 'moderate antiproliferative activity' for A549 cells, with an IC₅₀ of 15.8 µM that falls within the range of 10.3 µM (I19) to 17.8 µM (I34) for the moderate-activity cluster [1]. This stands in contrast to the most potent compound I20 (IC₅₀ 7.00 µM) and the reference microtubule destabilizer colchicine (IC₅₀ 1.42 µM), as well as the clinically used EGFR inhibitor gefitinib (IC₅₀ 5.89 µM) [1]. The explicit classification of I4 as 'moderate' rather than 'potent' provides a calibrated expectation for researchers who require a compound with balanced activity that avoids the potential cytotoxicity extremes associated with the most potent analogs, which may be advantageous in co-treatment or adjuvant experimental designs [1].

Moderate Potency SAR Library Compound Ranking

Ortho-Substituent Electronic and Steric SAR: Hydroxy as a Unique Intermediate Between Electron-Withdrawing and Electron-Donating Groups

The study authors summarized the A549 SAR by noting that 'a bulky electron-withdrawing group at the ortho-position was unfavourable' [1]. Data quantification shows a clear activity gradient: 2-OCH₃ (electron-donating via resonance, IC₅₀ 13.4 µM) > 2-OH (electron-donating via resonance, IC₅₀ 15.8 µM) > 2-F (electron-withdrawing, IC₅₀ 22.7 µM) > 2-Cl (electron-withdrawing/bulky, IC₅₀ 42.1 µM) [1]. The ortho-hydroxy group thus occupies a unique intermediate position—more favorable than electron-withdrawing halogen substituents but slightly less favorable than the methoxy group, possibly reflecting a balance between hydrogen-bond donation to the target and desolvation penalty [1]. This electronic SAR delineation cannot be extrapolated from the para-substituted series, where the 4-OH analog (I16) outperformed the 4-OCH₃ analog (I18) in HepG2 cells (31.6% vs. 13.6% inhibition at 10 µM), demonstrating that substituent electronic effects are position-dependent [1].

Ortho Effect Electronic Effects SAR Trend

Recommended Research Application Scenarios for (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide Based on Verified Evidence


Ortho-Hydroxy Substituent SAR Probe in Rhodanine-3-acetamide Anticancer Libraries

Given its well-characterized position within a 34-compound N-phenylacetamide library, I4 serves as the reference ortho-hydroxy-substituted probe for dissecting the contribution of hydrogen-bond donation to antiproliferative activity in A549, PC-3, and HepG2 cells [1]. Researchers can pair I4 with I1 (unsubstituted phenyl), I10 (3-OH), and I16 (4-OH) to systematically map the positional dependence of hydroxyl-mediated effects on microtubule-modulating activity [1].

Moderate-Activity Microtubule Modulator for Combination or Adjuvant Studies

Because I4 is explicitly classified in the 'moderate' activity tier (IC₅₀ 15.8 µM, A549) rather than the 'potent' tier (IC₅₀ 7.0–10.3 µM), it is particularly suited for experimental designs where excessive microtubule stabilization or cytotoxicity must be avoided—such as in combination chemotherapy screens, normal-cell toxicity profiling, or mechanistic studies requiring sub-maximal target engagement [1].

Physicochemical Comparator in Rhodanine-3-acetamide Solubility and Permeability Profiling

The presence of a phenolic -OH in I4 introduces one hydrogen-bond donor that is absent in all other ortho-substituted analogs (2-F, 2-Cl, 2-OCH₃) within the Zhou et al. series [1]. This makes I4 a valuable comparator compound for systematic studies of how incremental HBD count affects aqueous solubility, logP, and membrane permeability in rhodanine-3-acetamide chemotypes, complementing recent work demonstrating that subtle heterocyclic modifications in this scaffold significantly alter physicochemical properties [2].

Prostate Cancer Cell Line (PC-3) Focused Screening

Among the three cancer cell lines tested, I4 achieved its highest percent inhibition in PC-3 prostate cancer cells (36.2% at 10 µM), surpassing its performance in A549 (34.5%) and HepG2 (26.4%) [1]. Notably, I4 outperformed its direct competitor I5 (2-OCH₃) in PC-3 cells by 7.2 percentage points, suggesting that androgen-independent prostate cancer models may represent a preferential screening context for this specific analog [1].

Quote Request

Request a Quote for (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.